Topological Polar Surface Area (TPSA) Differentiation: 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid vs. 1-Benzoyl-pyrrolidine-3-carboxylic acid
The target compound exhibits a TPSA of 66.8 Ų, which is 9.2 Ų (+16.0%) higher than the 57.6 Ų recorded for the non-methoxylated comparator 1-benzoyl-pyrrolidine-3-carboxylic acid (CID 14130223) [1][2]. This increase is attributable to the additional methoxy oxygen atom serving as a fourth hydrogen bond acceptor and contributing additional polar surface. Under commonly applied drug-likeness filters, TPSA values below 60 Ų are generally considered favorable for passive blood-brain barrier penetration, while values above 60–70 Ų shift a compound toward peripheral restriction [3]. The target compound's TPSA of 66.8 Ų places it in a transitional zone (borderline CNS vs. peripheral distribution), whereas the comparator at 57.6 Ų falls more comfortably within the CNS-penetrant range, suggesting meaningfully different ADME predictions between the two compounds despite sharing a common scaffold core.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 66.8 Ų |
| Comparator Or Baseline | 1-Benzoyl-pyrrolidine-3-carboxylic acid (CID 14130223): 57.6 Ų |
| Quantified Difference | Δ = +9.2 Ų (+16.0% increase) |
| Conditions | PubChem computed property; Cactvs 3.4.8.18 engine (PubChem release 2025.04.14/2021.05.07) |
Why This Matters
A TPSA difference of 9.2 Ų shifts the predicted ADME classification from CNS-penetrant territory toward peripherally restricted territory, directly impacting target tissue selection and procurement rationale for CNS vs. peripheral drug discovery programs.
- [1] PubChem. Compound Summary for CID 55150807: 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. 2026. View Source
- [2] PubChem. Compound Summary for CID 14130223: 1-Benzoyl-3-pyrrolidinecarboxylic acid. National Center for Biotechnology Information. 2026. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
